2-Cyclopropoxy-4-(dimethylamino)benzaldehyde
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Overview
Description
2-Cyclopropoxy-4-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-(dimethylamino)benzaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and scalability, making it possible to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: 2-Cyclopropoxy-4-(dimethylamino)benzoic acid.
Reduction: 2-Cyclopropoxy-4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropoxy-4-(dimethylamino)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive in certain reactions.
2-Cyclopropoxybenzaldehyde: Lacks the dimethylamino group, resulting in different electronic properties and reactivity.
4-(Dimethylamino)-2-methoxybenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group, leading to different steric and electronic effects.
Uniqueness
2-Cyclopropoxy-4-(dimethylamino)benzaldehyde is unique due to the combination of the cyclopropoxy and dimethylamino groups, which confer distinct steric and electronic properties. These properties make it a valuable compound for various chemical transformations and applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-13(2)10-4-3-9(8-14)12(7-10)15-11-5-6-11/h3-4,7-8,11H,5-6H2,1-2H3 |
InChI Key |
BUVAHWFYHDXCFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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